Thiosemicarbazide hydrochloride

Description

Historical Development and Discovery

The development of thiosemicarbazide hydrochloride can be traced through the broader history of thiosemicarbazide research, which began in the early 20th century as chemists explored sulfur-containing analogs of semicarbazide compounds. The parent compound thiosemicarbazide was first synthesized and characterized in the early 1900s, with the hydrochloride salt being developed subsequently to improve handling characteristics and chemical stability. The systematic study of thiosemicarbazide derivatives gained momentum in the 1950s when researchers began investigating their potential applications in medicinal chemistry and materials science.

Early crystallographic studies of this compound revealed important structural information that contributed to understanding the bonding characteristics of thiosemicarbazone systems. The compound was officially assigned the Chemical Abstracts Service registry number 4346-94-5, establishing its identity in chemical databases. Research in the 1960s and 1970s expanded understanding of the compound's chemical behavior, particularly its ability to form stable complexes with transition metals and its utility as a building block for heterocyclic synthesis.

The development of modern synthetic methodologies for this compound has been driven by the need for high-purity materials in research applications. Contemporary synthesis approaches focus on optimizing reaction conditions to achieve maximum yield and purity while minimizing environmental impact. The compound's recognition as a valuable research chemical has led to its commercial availability from specialized chemical suppliers, facilitating broader research applications across multiple disciplines.

Relationship to Parent Compound Thiosemicarbazide

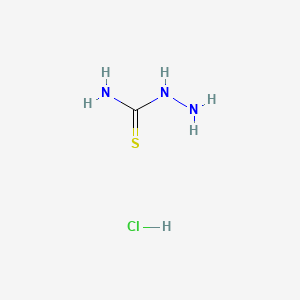

This compound maintains a direct structural relationship to its parent compound thiosemicarbazide, differing primarily in the presence of the hydrochloride functionality. The parent compound thiosemicarbazide has the molecular formula CH₅N₃S and serves as the fundamental building block from which the hydrochloride salt is derived. This relationship is critical to understanding the chemical behavior and reactivity patterns exhibited by the hydrochloride derivative.

The formation of this compound from thiosemicarbazide involves the addition of hydrochloric acid in a 1:1 molar ratio, typically conducted in aqueous solution under controlled conditions. This acid-base reaction results in protonation of one of the nitrogen centers in thiosemicarbazide, creating a stable ionic compound with enhanced water solubility. The structural modification preserves the core thiosemicarbazone functionality while improving handling characteristics and chemical stability under ambient conditions.

Comparative analysis of the two compounds reveals that the hydrochloride salt exhibits superior crystallization properties and thermal stability compared to the parent compound. X-ray crystallographic studies have demonstrated that the CSN₃ core structure remains essentially planar in both compounds, indicating that the ionic interaction does not significantly disrupt the electronic delocalization within the molecule. The hydrochloride salt shows improved stability toward atmospheric moisture and oxidation, making it preferable for long-term storage and precision synthetic applications.

The chemical reactivity of this compound closely parallels that of the parent compound, with the primary difference being the need to account for the presence of the chloride counterion in reaction stoichiometry. Both compounds serve as effective nucleophiles in condensation reactions with aldehydes and ketones, leading to the formation of thiosemicarbazone derivatives. The hydrochloride salt often provides superior reaction outcomes due to its enhanced solubility in polar solvents and improved handling characteristics.

Fundamental Chemical Importance

The fundamental chemical importance of this compound stems from its unique combination of structural features that enable diverse chemical transformations and applications. The compound contains multiple nucleophilic centers, including amino groups and the thiosemicarbazide nitrogen, which facilitate its participation in various condensation and cyclization reactions. The presence of the sulfur atom in the thioamide functionality provides additional coordination sites for metal binding and influences the electronic properties of the molecule.

Spectroscopic characterization of this compound has revealed important insights into its electronic structure and bonding characteristics. Infrared spectroscopy studies show characteristic absorption bands for the thioamide functionality, amino groups, and the hydrochloride interaction. Nuclear magnetic resonance studies have provided detailed information about the molecular dynamics and tautomeric equilibria present in solution, contributing to understanding of the compound's reactivity patterns.

The thermal properties of this compound are particularly significant for applications requiring thermal stability or controlled decomposition. Thermogravimetric analysis indicates that the compound exhibits thermal stability up to approximately 190-191°C before decomposition occurs. This thermal stability range makes it suitable for synthetic applications requiring elevated temperatures while providing a clear upper limit for processing conditions.

The electronic properties of this compound have been studied using computational methods and experimental techniques. Density functional theory calculations have provided insights into the molecular orbital structure and electronic distribution within the molecule. These studies reveal significant electron delocalization within the thiosemicarbazone framework, contributing to the compound's stability and reactivity patterns.

Overview of Research Significance

The research significance of this compound extends across multiple scientific disciplines, reflecting its versatility as a chemical building block and research tool. In synthetic organic chemistry, the compound serves as a key intermediate for the preparation of complex heterocyclic systems, including triazoles, thiadiazoles, and various fused ring systems. These synthetic applications have contributed to the development of new materials with specialized properties and potential applications in electronics, photonics, and catalysis.

Coordination chemistry research has extensively utilized this compound as a ligand for transition metal complexes. The compound's multiple nitrogen and sulfur donor atoms enable the formation of stable chelate complexes with various metal centers. These metal complexes have been investigated for their potential applications in catalysis, materials science, and as models for biological systems. The ability to tune the electronic and steric properties of the ligand through structural modifications has made it a valuable tool for studying structure-activity relationships in coordination compounds.

Materials science applications of this compound have focused on its use in developing functional materials with specific optical and electronic properties. Single crystal growth studies have demonstrated that high-quality crystals can be obtained through controlled crystallization processes. These crystals exhibit interesting optical properties, including transparency in specific wavelength ranges and nonlinear optical behavior that has potential applications in photonic devices.

The compound's role in developing new synthetic methodologies has been particularly significant in the field of heterocyclic chemistry. Researchers have utilized this compound as a starting material for multi-step synthetic sequences leading to complex polycyclic structures. These synthetic advances have contributed to the broader understanding of reaction mechanisms involving thiosemicarbazone systems and have enabled access to previously inaccessible molecular architectures.

Contemporary research continues to explore new applications and synthetic methodologies involving this compound. Recent studies have investigated its use in developing environmentally friendly synthetic processes and its potential applications in green chemistry initiatives. The compound's relatively low environmental impact and biodegradability make it an attractive alternative to more hazardous reagents in certain applications. Additionally, ongoing research into its potential applications in nanotechnology and advanced materials continues to expand the scope of its research significance.

Propriétés

IUPAC Name |

aminothiourea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3S.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHOGBUBQSGCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-19-6 (Parent) | |

| Record name | Semicarbazide, thio-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50195859 | |

| Record name | Semicarbazide, thio-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4346-94-5 | |

| Record name | Thiosemicarbazide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4346-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semicarbazide, thio-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosemicarbazide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Semicarbazide, thio-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiosemicarbazide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOSEMICARBAZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHX25R8M22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Solvent Method Using Hydrazine Hydrate and Thiocyanate Salts

A widely adopted route involves reacting hydrazine hydrate with ammonium or potassium thiocyanate in the presence of sulfuric acid. The process begins by mixing 80% hydrazine hydrate, 50% sulfuric acid, and ammonium thiocyanate in a 2:1:2 molar ratio. Toluene is introduced for azeotropic dehydration, enabling the formation of hydrazine thiocyanate intermediates. Refluxing at 110°C for 2–3 hours facilitates conversion to thiosemicarbazide, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Molar Ratio (N₂H₄:SCN⁻) | 1.1–1.2:1 | Maximizes intermediate formation |

| Reaction Temperature | 90–110°C | Accelerates dehydration |

| pH Adjustment | 6–7 (H₂SO₄) | Prevents side reactions |

This method achieves yields exceeding 85% with a product melting point of 181–183°C.

Solid-Phase Synthesis

For solvent-free production, hydrazine hydrate, sulfuric acid, and ammonium thiocyanate are ground and baked at 105°C for 5 hours. The absence of organic solvents reduces environmental impact, though yields are slightly lower (75–80%). Post-synthesis treatment with HCl gas converts the product to its hydrochloride form.

Urea and Hydrazine Reaction Pathway

Semicarbazide hydrochloride synthesis, as detailed in US4482738A, provides a foundational framework for adapting similar strategies to thiosemicarbazide derivatives. Reacting urea with hydrazine hydrochloride under superatmospheric pressures (0–200°C) generates semicarbazide, which is then sulfurized. Key modifications include substituting urea with thiourea and optimizing HCl stoichiometry:

Critical factors include maintaining a hydrazine-to-thiourea molar ratio of 0.9:1–1.2:1 to minimize byproducts like hydrazodicarbonamide. Vacuum distillation removes excess ammonia, enhancing purity.

Methyldithiocarbamate Intermediate Approach

EP0339964A2 describes synthesizing 4-methyl-3-thiosemicarbazide via methyldithiocarbamate quaternary salts. While targeting methyl derivatives, this method is adaptable to the hydrochloride form by substituting methyl groups with proton donors. Reacting methyldithiocarbamate triethylammonium salts with hydrazine in aqueous media (50–130°C) under nitrogen yields thiosemicarbazide intermediates. Subsequent HCl treatment achieves protonation:

Triethylamine facilitates H₂S removal, improving reaction control. Yields reach 81–85% under optimized conditions.

Alkaline Aqueous Medium Reactions

US2657234A outlines thiosemicarbazide synthesis in alkaline aqueous media using carbon disulfide and hydrazine salts. For hydrochloride production, hydrazine sulfate reacts with potassium thiocyanate in NaOH-neutralized solutions. Post-reaction acidification with HCl precipitates the target compound:

Example 6 of the patent demonstrates a 181°C melting point for the sulfonamido-benzyl variant, suggesting similar thermostability for the hydrochloride.

Comparative Analysis of Preparation Methods

The hydrazine solvent method offers the highest yield and scalability, while solid-phase synthesis excels in environmental sustainability.

Challenges and Optimization Strategies

6.1 Byproduct Formation

Excess hydrazine promotes hydrazodicarbonamide formation, reducing yields. Real-time pH monitoring and stoichiometric precision mitigate this issue.

6.2 Solvent Recovery

Toluene azeotropy in solvent methods necessitates efficient distillation systems to enable reuse and cost reduction.

6.3 HCl Integration Post-synthesis protonation requires controlled HCl addition to avoid over-acidification, which degrades thiosemicarbazide.

Analyse Des Réactions Chimiques

Types of Reactions: Thiosemicarbazide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thiosemicarbazones.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can react with aldehydes and ketones to form thiosemicarbazones

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: The reaction with aldehydes and ketones typically occurs under mild conditions, often at room temperature

Major Products:

Oxidation: Thiosemicarbazones

Reduction: Hydrazine derivatives

Substitution: Thiosemicarbazones

Applications De Recherche Scientifique

Biological Applications

1.1 Antimicrobial Activity

Thiosemicarbazide derivatives have been extensively studied for their antimicrobial properties. Research shows that certain derivatives demonstrate potent activity against a range of Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) of thiosemicarbazide derivatives against Staphylococcus aureus as low as 62.5 µg/mL, indicating strong antibacterial potential .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 62.5 | Staphylococcus aureus |

| 2 | 250 | Escherichia coli |

| 3 | 1000 | Pseudomonas aeruginosa |

1.2 Antifungal Properties

Thiosemicarbazide and its derivatives have also shown antifungal activity. In laboratory studies, specific derivatives inhibited fungal growth effectively, making them candidates for developing new antifungal agents .

1.3 Anthelmintic Activity

Recent studies have explored the anthelmintic properties of thiosemicarbazide derivatives, demonstrating effectiveness against nematodes. For example, one derivative exhibited an LC50 value of 14.77 mg/mL, outperforming traditional anthelmintics like albendazole in certain tests .

Agricultural Applications

2.1 Herbicide Development

Thiosemicarbazide hydrochloride is utilized in the synthesis of herbicides. It acts as an intermediate in the production of various agrochemicals aimed at controlling weeds effectively without harming crops .

2.2 Plant Disease Control

In agricultural research, thiosemicarbazide has been identified as effective in managing bacterial leaf blight in rice crops, showcasing its potential as a biocontrol agent .

Material Science Applications

3.1 Photographic Chemicals

This compound is employed in photography as a reagent for developing photosensitive materials. Its ability to react with silver compounds makes it valuable in the photographic industry .

3.2 Optoelectronic Devices

Recent advancements have highlighted the use of this compound in the growth of single crystals for optoelectronic applications. These crystals exhibit promising properties for use in photonics devices due to their unique optical characteristics .

Toxicological Considerations

Despite its beneficial applications, this compound poses certain health risks upon exposure, including respiratory irritation and potential effects on bone marrow leading to low blood cell counts . Proper safety measures should be implemented when handling this compound.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiosemicarbazide derivatives revealed that modifications to their chemical structure significantly enhanced their antimicrobial activity against resistant bacterial strains . The research involved synthesizing several derivatives and testing them against clinical isolates.

Case Study 2: Agricultural Impact

Field trials assessing the effectiveness of thiosemicarbazide-based herbicides demonstrated a notable reduction in weed populations without adversely affecting crop yields, suggesting its viability as an environmentally friendly alternative to conventional herbicides .

Mécanisme D'action

The mechanism of action of thiosemicarbazide hydrochloride involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, its interaction with enzymes can inhibit their activity, which is the basis for its antimicrobial and anticancer properties .

Comparaison Avec Des Composés Similaires

Antitumor Activity

TSC·HCl derivatives show selective inhibition of Topo II (IC₅₀ = 2.1 μM for compound 1 ), whereas semicarbazide-based compounds lack specificity for human topoisomerases . Thiosemicarbazones from TSC·HCl also exhibit higher cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.7 μM) compared to semicarbazones (IC₅₀ > 50 μM) .

Antimicrobial and Antifungal Activity

- TSC·HCl-derived thiazolidinones show MIC values of 4–16 μg/mL against S. aureus, outperforming urea-based analogs (MIC > 64 μg/mL) .

- 4-Thiazolidinones from TSC·HCl exhibit 90% inhibition of C. albicans at 25 μg/mL, attributed to sulfur-enhanced membrane penetration .

Antidepressant Activity

Pyrazoline derivatives synthesized from TSC·HCl (e.g., compound XII ) show 1.5-fold higher activity in Porsolt’s despair test than pargyline hydrochloride, a benchmark antidepressant .

Research Findings and Data Tables

Table 1: Comparative Bioactivity of TSC·HCl Derivatives vs. Analogs

Activité Biologique

Thiosemicarbazide hydrochloride, a derivative of thiosemicarbazide, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of the thiosemicarbazone functional group, which contributes to its biological versatility. The general structure can be represented as follows:

This structure allows for various substitutions that can enhance its biological efficacy.

Antimicrobial Activity

Thiosemicarbazide derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Thiosemicarbazide Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiosemicarbazide 1 | Staphylococcus aureus | 62.5 µg/mL |

| Thiosemicarbazide 2 | Candida albicans | 1.56 µg/mL |

| Thiosemicarbazide 3 | Mycobacterium bovis | 0.39 µg/mL |

Studies have shown that modifications in the thiosemicarbazide structure can lead to improved antimicrobial activity. For instance, certain derivatives demonstrated potent antifungal effects against clinical isolates of Candida species, with MIC values as low as 1.56 µg/mL .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Various studies have reported its ability to inhibit cancer cell proliferation through different mechanisms.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of thiosemicarbazides against various cancer cell lines, compound derivatives were tested for their IC50 values:

- SW620 (colon cancer) : IC50 = 69.02 ± 12.63 µM

- V79 (Chinese hamster ovary cells) : IC50 > 100 µM

While these values indicate some level of cytotoxicity, they are significantly higher compared to standard chemotherapeutics like Doxorubicin (IC50 = 1.83 ± 0.10 µM for SW620) . This suggests that while thiosemicarbazides may possess some anticancer potential, their efficacy may require further optimization.

The biological activity of thiosemicarbazides is attributed to several mechanisms:

- Redox Modulation : Thiosemicarbazides can influence cellular redox states, thereby affecting cell signaling pathways related to growth and apoptosis.

- Enzyme Inhibition : Some thiosemicarbazides act as enzyme inhibitors, impacting metabolic pathways crucial for pathogen survival and cancer cell proliferation.

- Metal Complexation : The ability to form complexes with metal ions enhances their therapeutic potential, particularly in anticancer applications .

Q & A

Q. What are the standard synthetic protocols for preparing thiosemicarbazide hydrochloride derivatives?

this compound derivatives are typically synthesized via condensation reactions. For example, this compound reacts with substituted benzaldehydes in the presence of catalytic acetic acid, followed by refluxing and crystallization from ethanol . Microwave-assisted methods using neutral alumina as a catalyst have also been optimized for efficient synthesis of dipyrazole carbothiomides, reducing reaction times and improving yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Structural elucidation relies on a combination of FT-IR (to identify thione/carbonyl groups), ¹H/¹³C NMR (to confirm tautomeric forms and substituent positions), and X-ray crystallography (to resolve hydrogen bonding and tautomeric equilibria in crystalline states) . Spectrophotometric methods (e.g., at 510 nm) are also used to quantify derivatives based on chromogenic reactions with thiosemicarbazide .

Q. What in vitro assays are suitable for preliminary cytotoxicity evaluation of thiosemicarbazide derivatives?

The MTT assay is widely used to assess cytotoxicity in cancer cell lines. For instance, IC₅₀ values for derivatives targeting breast cancer cells (e.g., MCF-7 and MDA-MB-231) can be determined using this method, with parallel controls for viability normalization .

Q. How can reaction conditions be optimized for green synthesis of thiosemicarbazide derivatives?

Solvent selection (e.g., ethylene glycol) and microwave irradiation reduce reaction times and energy consumption. For example, one-pot reactions of octahydro-1H-xanthenes with hydroxylamine hydrochloride and thiosemicarbazide in ethylene glycol at 100°C yield hexahydroacridine derivatives efficiently .

Advanced Research Questions

Q. How do structural modifications in thiosemicarbazide metal complexes affect their antibacterial efficacy?

Metal complexes (e.g., Mn²⁺, Cu²⁺) of thiosemicarbazide derivatives exhibit enhanced antibacterial activity due to increased electron density at the OS donor sites, which disrupt bacterial membranes. Structural variations, such as aryl substitutions, can be analyzed via cyclic voltammetry and DFT calculations to correlate electronic properties with bioactivity .

Q. What experimental approaches are used to study tautomerism in thiosemicarbazide derivatives?

Tautomeric equilibria (e.g., carbonyl-thione vs. enol forms) are investigated using NMR titration in solvents of varying polarity and X-ray crystallography to identify dominant tautomers in solid states. Quantum-chemical calculations (e.g., B3LYP/6-311++G(d,p)) model solvent effects on stability, revealing that carbonyl-thione tautomers are thermodynamically favored .

Q. How can computational methods like molecular docking elucidate the mechanism of thiosemicarbazide derivatives as topoisomerase inhibitors?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities of derivatives to the ATP-binding pocket of human topoisomerase II. For example, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride shows selective inhibition via hydrophobic interactions and hydrogen bonding with key residues (e.g., Lys454, Asp541) .

Q. What crystallographic techniques determine hydrogen bonding patterns in thiosemicarbazide structures?

High-resolution single-crystal X-ray diffraction (e.g., Picker diffractometer) resolves hydrogen atom positions and non-covalent interactions. Studies reveal intramolecular N–H⋯S hydrogen bonds stabilizing tautomeric forms, while intermolecular interactions (e.g., π-π stacking) influence crystal packing .

Q. How do substituents on the thiosemicarbazide scaffold influence corrosion inhibition efficiency?

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization tests quantify inhibition efficiency in acidic media. Derivatives with electron-withdrawing groups (e.g., nitro) exhibit higher efficiency due to stronger adsorption on metal surfaces, as modeled via Langmuir isotherm analyses .

Q. What strategies validate the specificity of thiosemicarbazide derivatives in targeting microbial vs. mammalian enzymes?

Comparative enzymatic assays (e.g., bacterial Topo IV vs. human Topo II) and molecular dynamics simulations assess selectivity. For example, differences in Bergerat fold accessibility between bacterial and human topoisomerases can be exploited to design selective inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.